

# Spectroscopic Analysis of 4-Ethoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethoxybenzaldehyde

Cat. No.: B043997

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This guide provides a comprehensive overview of the spectroscopic data for **4-ethoxybenzaldehyde**, a key aromatic ether and aldehyde used in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and analytical characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **4-ethoxybenzaldehyde** provides distinct signals corresponding to the aldehyde, aromatic, and ethyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.9	Singlet	1H	Aldehyde proton (-CHO)
7.0 - 8.0	Multiplet	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
4.1	Quartet	2H	Methylene protons (-OCH <sub>2</sub> CH <sub>3</sub> )
1.4	Triplet	3H	Methyl protons (-OCH <sub>2</sub> CH <sub>3</sub> )

Note: The aromatic region often shows a pattern indicative of a para-substituted benzene ring. [\[1\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **4-ethoxybenzaldehyde** molecule. [\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
190.7	Aldehyde Carbonyl (C=O)
164.2	C4 (Aromatic, attached to -OEt)
131.9	C2, C6 (Aromatic)
129.9	C1 (Aromatic, attached to -CHO)
114.7	C3, C5 (Aromatic)
63.8	Methylene Carbon (-OCH <sub>2</sub> )
14.6	Methyl Carbon (-CH <sub>3</sub> )

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aromatic aldehydes like **4-ethoxybenzaldehyde** is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the **4-ethoxybenzaldehyde** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube.<sup>[3]</sup>
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.<sup>[4][5]</sup>
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum at room temperature.
  - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - Process the data using an exponential window function and Fourier transformation.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.
  - A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

## IR Data

The IR spectrum of **4-ethoxybenzaldehyde** shows characteristic absorption bands for the aldehyde and aromatic ether functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Weak-Medium	Aromatic C-H Stretch
2830-2695	Medium (often two bands)	Aldehyde C-H Stretch[1][6]
1697	Strong	C=O Carbonyl Stretch (conjugated)[1]
1600, 1580, 1500	Medium-Strong	Aromatic C=C Bending
1320-1000	Strong	C-O (Ether) Stretch[1]

Note: The conjugation of the aldehyde group with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[7][8][9]

## Experimental Protocol for IR Spectroscopy

- Sample Preparation:
  - Liquid Film: For liquid samples like **4-ethoxybenzaldehyde**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl<sub>4</sub>) that has minimal interference in the spectral regions of interest.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition:
  - A background spectrum of the salt plates (or solvent) is first recorded.
  - The sample is then placed in the IR beam path, and the sample spectrum is recorded.
  - The final spectrum is presented as transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

### Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **4-ethoxybenzaldehyde** provides key information about its molecular weight and fragmentation.

m/z	Relative Intensity	Assignment
150	High	Molecular Ion $[M]^+$ <a href="#">[10]</a> <a href="#">[11]</a>
149	High	$[M-H]^+$
121	Moderate	$[M-C_2H_5]^+$ or $[M-CHO]^+$
93	Moderate	$[M-C_2H_5O]^+$
65	Moderate	$C_5H_5^+$

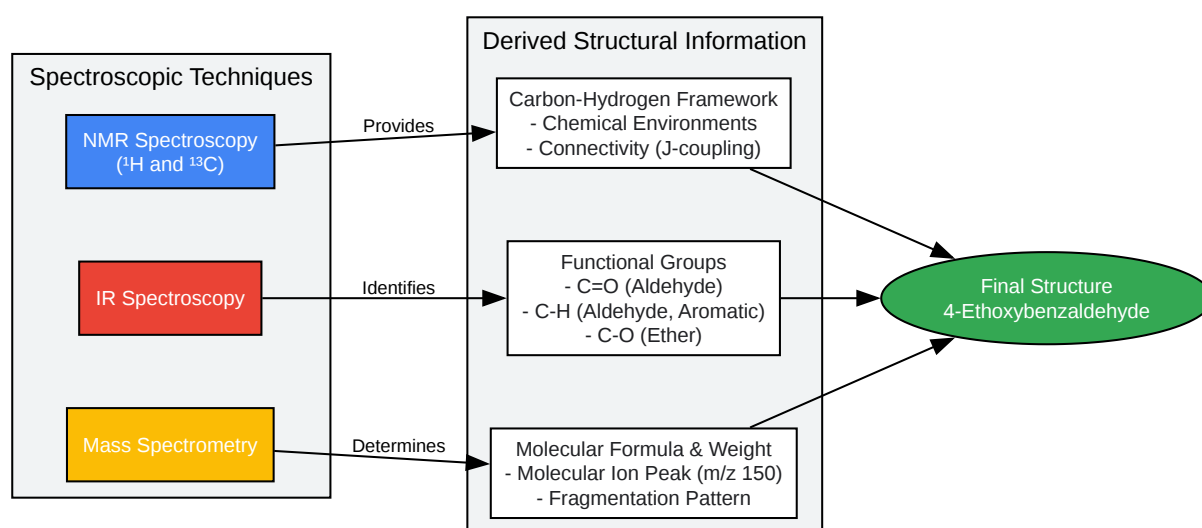
### Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[\[12\]](#) For GC-MS, a dilute solution of the analyte is injected into the GC.
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds like **4-ethoxybenzaldehyde**. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[13\]](#)
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or other detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

- Derivatization (Optional): For certain analyses, especially in complex matrices, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve chromatographic properties and detection sensitivity.[13]

## Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of **4-ethoxybenzaldehyde** using the spectroscopic techniques discussed.



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Caption: Workflow of Structural Elucidation for **4-Ethoxybenzaldehyde**.

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